molecular formula C18H24N2O4S2 B2718171 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide CAS No. 941924-46-5

3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide

Katalognummer B2718171
CAS-Nummer: 941924-46-5
Molekulargewicht: 396.52
InChI-Schlüssel: MWNIOBJIYACXFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve reactions similar to those used for other sulfonamides. For instance, benzenesulfonyl chloride, an organosulfur compound, is often used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group could react with compounds containing reactive N-H and O-H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. For example, benzenesulfonyl chloride, a related compound, is a colorless viscous oil that dissolves in organic solvents .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action in Diabetes Treatment 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, due to its complex structure, relates to compounds studied for various therapeutic effects. For example, research on Metahexamide, a compound with a similar sulfonylurea structure, has been studied for its potential in diabetes treatment. Metahexamide acts similarly to other sulfonylureas by inducing hypoglycemia, suggesting a potential mechanism where such compounds could modulate insulin release or glucose metabolism (Pollen et al., 1960).

Gastric Ulcer Treatment Compounds structurally related to 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide have been investigated for their efficacy in treating gastric ulcers. Ebrotidine, a similar compound, has shown significant improvement in treating benign gastric ulcers and has a higher healing rate compared to traditional treatments like ranitidine, indicating the potential of sulfonylamide derivatives in gastrointestinal therapies (Gedliczka et al., 1997).

Cancer Research The investigation into heterocyclic amines, which share structural motifs with 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, highlights their potential carcinogenicity and the metabolic pathways they undergo in the human body. Such studies are crucial for understanding how structural derivatives of this compound might interact with DNA and proteins, leading to mutagenic or carcinogenic outcomes, thus informing safety profiles and therapeutic potentials (Wakabayashi et al., 1993).

Schizophrenia Treatment The exploration of sodium benzoate, a d-amino acid oxidase inhibitor, for add-on treatment in schizophrenia presents a novel approach to enhancing NMDAR-mediated neurotransmission. This suggests that compounds with similar functional groups to 3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide could be potential candidates for modulating neuroreceptor activities, offering new avenues for psychiatric and neurological disorder treatments (Lane et al., 2013).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might function as a metabolic antagonist, similar to other sulfa drugs .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. For example, similar compounds, like methyl benzenesulfonate, are known to cause skin and eye irritation and may be harmful if swallowed .

Eigenschaften

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)17-12-11-14(3)18(15(17)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNIOBJIYACXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.